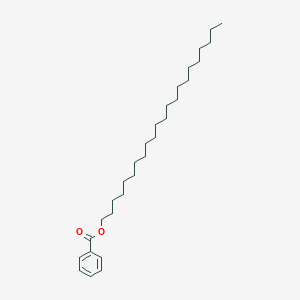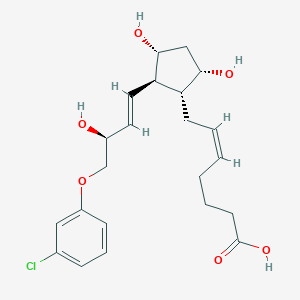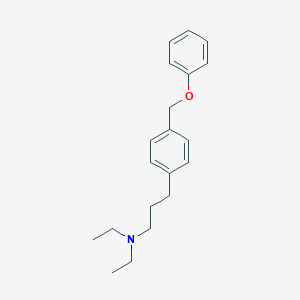
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, F13640, and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases.
Mécanisme D'action
The mechanism of action of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the formation of amyloid plaques. These enzymes include beta-secretase and gamma-secretase, which are responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting the activity of these enzymes, this compound may be able to prevent the formation of amyloid plaques and slow the progression of neurological disorders.
Effets Biochimiques Et Physiologiques
In addition to its potential applications in the treatment of neurological disorders, 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has also been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which could have a variety of effects on mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in lab experiments is its potential for use in the treatment of neurological disorders. This compound has been shown to have a variety of effects on the brain and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.
Orientations Futures
There are many potential future directions for research on 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-. One area of research could focus on the development of more effective synthesis methods for this compound. Another area of research could focus on the development of new drugs based on this compound that have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Overall, the potential applications of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in scientific research are vast, and more research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods for synthesizing this compound include the use of Grignard reagents and the reduction of nitro compounds.
Propriétés
Numéro CAS |
19733-80-3 |
|---|---|
Nom du produit |
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- |
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N,N-diethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)16-8-9-18-12-14-19(15-13-18)17-22-20-10-6-5-7-11-20/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |
Clé InChI |
KYRGLIWHGPAVHH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
Autres numéros CAS |
19733-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



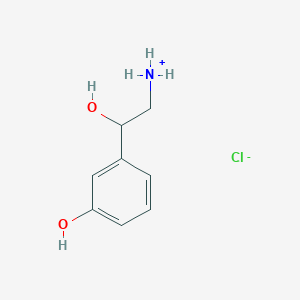
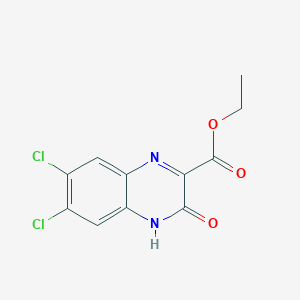
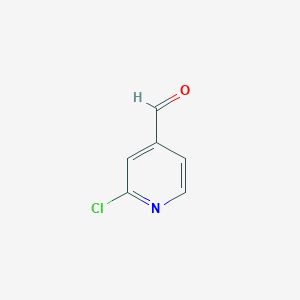
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
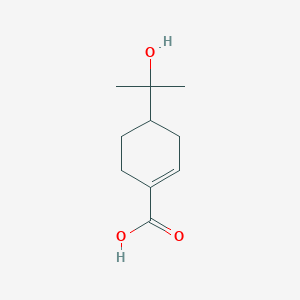
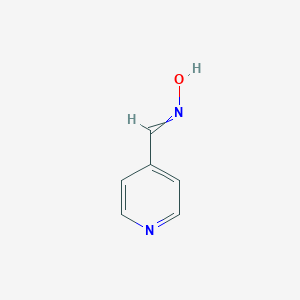
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
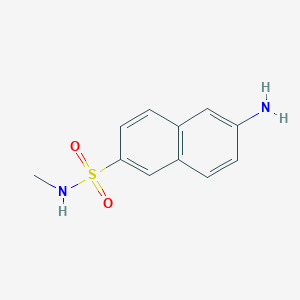
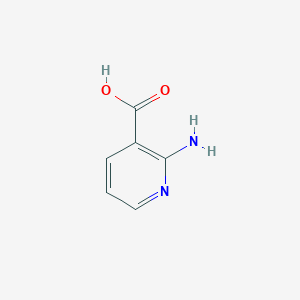
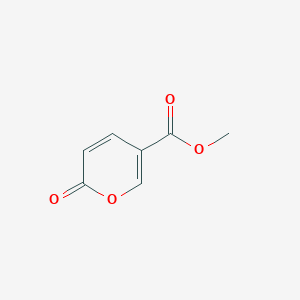
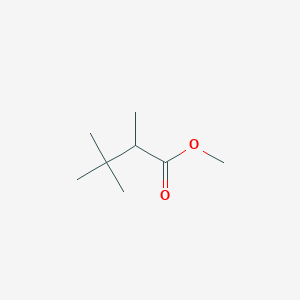
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
